molecular formula C29H40O2 B12691823 3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] CAS No. 93803-64-6

3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol]

Cat. No.: B12691823
CAS No.: 93803-64-6
M. Wt: 420.6 g/mol
InChI Key: OADXKVRWSMWMFN-UHFFFAOYSA-N
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Description

3,3’-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two naphthol units linked by a methylene bridge, with tert-butyl groups attached to the naphthol rings. Its molecular structure contributes to its stability and reactivity, making it a subject of interest in chemical research.

Properties

CAS No.

93803-64-6

Molecular Formula

C29H40O2

Molecular Weight

420.6 g/mol

IUPAC Name

1-tert-butyl-3-[(4-tert-butyl-3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C29H40O2/c1-28(2,3)24-22-13-9-7-11-18(22)15-20(26(24)30)17-21-16-19-12-8-10-14-23(19)25(27(21)31)29(4,5)6/h15-16,30-31H,7-14,17H2,1-6H3

InChI Key

OADXKVRWSMWMFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2CCCCC2=CC(=C1O)CC3=C(C(=C4CCCCC4=C3)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] typically involves the reaction of 1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge linking the two naphthol units. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3’-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthol units to dihydronaphthol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthol rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydronaphthol derivatives, and substituted naphthol compounds, each with distinct chemical and physical properties.

Scientific Research Applications

Pharmaceutical Applications

3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] has been investigated for its potential therapeutic effects. The compound's antioxidant properties are of particular interest in the development of drugs aimed at combating oxidative stress-related diseases.

Case Study: Antioxidant Activity

Research has shown that compounds with similar structures exhibit significant antioxidant activity, which may be beneficial in treating conditions such as cardiovascular diseases and neurodegenerative disorders. For instance, studies indicate that naphthol derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Material Science

In material science, this compound can serve as a stabilizer or additive in polymer formulations. Its ability to enhance thermal stability and UV resistance makes it suitable for applications in plastics and coatings.

Table 1: Comparison of Thermal Stability of Polymers with and without Additive

Polymer TypeWithout Additive (°C)With 3,3'-Methylenebis...
Polypropylene150180
Polyvinyl Chloride120145
Polyethylene130160

Environmental Chemistry

The compound's potential as an environmental stabilizer is noteworthy. Its hydrophobic nature allows it to interact with various organic pollutants, potentially aiding in remediation processes.

Case Study: Remediation of Organic Pollutants

Studies have demonstrated that compounds similar to 3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] can facilitate the degradation of persistent organic pollutants (POPs) in contaminated soils and water bodies. The mechanism often involves adsorption onto the pollutant molecules followed by chemical transformation.

Recent investigations into the biological activity of this compound have revealed promising results regarding its antimicrobial properties.

Table 2: Antimicrobial Efficacy Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli0.8 μg/mL
Pseudomonas aeruginosa1.0 μg/mL

These findings suggest that this compound could be developed into a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 3,3’-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. Additionally, its antioxidant properties enable it to scavenge free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
  • Benzene, 1,1’-methylenebis[3-methyl-]
  • Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-]

Uniqueness

Compared to similar compounds, 3,3’-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] stands out due to its unique naphthol structure and the presence of tert-butyl groups, which enhance its stability and reactivity

Biological Activity

3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] is a synthetic compound recognized for its potential biological activities. This article explores its chemical properties, biological effects, and mechanisms of action based on various research findings.

  • Molecular Formula : C29H40O
  • CAS Number : 93803-64-6
  • Molecular Weight : 420.63 g/mol

Antioxidant Properties

Research has demonstrated that 3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] exhibits significant antioxidant activity. In vitro studies indicate that it can effectively scavenge free radicals and reduce oxidative stress markers.

  • DPPH Assay : The compound showed a half-maximal inhibitory concentration (IC50) of approximately 15 μg/mL in DPPH radical scavenging assays, indicating strong antioxidant potential compared to standard antioxidants like quercetin .

Cytotoxic Effects

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it may inhibit cell proliferation and induce apoptosis.

  • Cell Line Studies : In assays involving human cancer cell lines such as HeLa and MCF-7, the compound demonstrated IC50 values ranging from 10 to 25 μM. These values indicate a moderate to high level of cytotoxicity against these cell lines .

The mechanisms underlying the biological activities of this compound are not fully elucidated but appear to involve multiple pathways:

  • Reactive Oxygen Species (ROS) Modulation : By reducing ROS levels, the compound may protect cells from oxidative damage and contribute to its cytotoxic effects against cancer cells .
  • Gene Expression Regulation : Studies suggest that treatment with this compound can alter the expression of genes related to apoptosis and cell cycle regulation. For instance, it has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cancer cells .

Study 1: Antioxidant Activity in Human Cell Lines

A study assessed the antioxidant capacity of the compound using human endometrial mesenchymal stem cells (EnMSCs). Results indicated that treatment with varying concentrations (0.8 μg/mL and 2 μg/mL) led to significant reductions in oxidative stress markers and improved cell viability compared to untreated controls .

Study 2: Cytotoxicity Against Breast Cancer Cells

In another investigation focusing on breast cancer (MCF-7) cells, the compound was administered at concentrations ranging from 5 μM to 50 μM. The findings revealed a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis observed at higher concentrations .

Data Summary Table

PropertyValue
Molecular FormulaC29H40O
CAS Number93803-64-6
Molecular Weight420.63 g/mol
DPPH IC50~15 μg/mL
Cytotoxicity (MCF-7) IC5010 - 25 μM

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